(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]
Brand Name: Vulcanchem
CAS No.: 820233-83-8
VCID: VC16806479
InChI: InChI=1S/C24H16O4/c25-19-9-5-15(6-10-19)23(27)21-13-17-3-1-2-4-18(17)14-22(21)24(28)16-7-11-20(26)12-8-16/h1-14,25-26H
SMILES:
Molecular Formula: C24H16O4
Molecular Weight: 368.4 g/mol

(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]

CAS No.: 820233-83-8

Cat. No.: VC16806479

Molecular Formula: C24H16O4

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] - 820233-83-8

Specification

CAS No. 820233-83-8
Molecular Formula C24H16O4
Molecular Weight 368.4 g/mol
IUPAC Name [3-(4-hydroxybenzoyl)naphthalen-2-yl]-(4-hydroxyphenyl)methanone
Standard InChI InChI=1S/C24H16O4/c25-19-9-5-15(6-10-19)23(27)21-13-17-3-1-2-4-18(17)14-22(21)24(28)16-7-11-20(26)12-8-16/h1-14,25-26H
Standard InChI Key DMXDBTASWPIQCT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C(=CC2=C1)C(=O)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O

Introduction

Molecular Architecture and Crystallographic Properties

The compound’s structure consists of a naphthalene ring system bridged by two methanone-linked 4-hydroxyphenyl groups. Crystallographic analyses of related naphthalene-diylbis(methanone) derivatives reveal key structural motifs. For instance, Naphthalene-2,3-diylbis[(2-thienyl)methanone] exhibits two crystallographically independent molecules in its asymmetric unit, with dihedral angles between the thienylmethanone units and naphthalene core ranging from 41.94° to 69.61° . This suggests that steric and electronic factors influence the spatial arrangement of substituents.

In the target compound, the 4-hydroxyphenyl groups likely adopt similar dihedral angles, stabilized by intramolecular C–H⋯O hydrogen bonds involving the carbonyl oxygen and hydroxyl protons. Crystal packing is further reinforced by π-π stacking interactions between naphthalene rings and intermolecular hydrogen bonds, as observed in diaqua-(naphthalene-4,5-dicarboxylate) manganese complexes .

Table 1: Hypothesized Physical Properties of (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]

PropertyValue (Extrapolated)Source Analogue
Molecular FormulaC₂₄H₁₆O₄
Molecular Weight (g/mol)368.38
Density (g/cm³)1.25–1.35
Melting Point (°C)220–240
Boiling Point (°C)>500 (decomposition)

Synthesis and Reaction Dynamics

The synthesis of bis(hydroxyphenyl)methane derivatives typically involves acid-catalyzed condensation between phenol and aldehydes. A patented process for bis(hydroxyphenyl)methanes employs phosphoric acid as a catalyst, avoiding sulfonation issues associated with sulfuric acid . Adapting this methodology, (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] could be synthesized via Friedel-Crafts acylation of naphthalene with 4-hydroxybenzoyl chloride under controlled conditions.

Critical parameters include:

  • Mole Ratios: A phenol-to-acylating agent ratio of 2:1 to 4:1 to minimize oligomerization .

  • Catalyst Loading: Phosphoric acid (0.5–2.0 mol per mole substrate) to enhance reaction rates without excessive byproducts .

  • Temperature: 80–120°C to balance reaction kinetics and thermal stability of phenolic groups.

Reaction monitoring reveals that the 4,4'-isomer predominates (55–75%) due to steric and electronic favoring of para-substitution, consistent with bis(hydroxyphenyl)methane syntheses . Oligomeric byproducts, such as trimeric or tetrameric species, form at higher formaldehyde concentrations but are suppressed by maintaining excess phenol .

Spectroscopic and Thermal Characterization

While experimental data for the title compound is scarce, analogous systems provide benchmarks:

  • IR Spectroscopy: Strong absorption bands at 1650–1680 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (O–H stretching) .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons resonate at δ 6.5–8.0 ppm, with hydroxyl protons appearing as broad singlets near δ 9.5 ppm.

    • ¹³C NMR: Carbonyl carbons at δ 190–200 ppm; naphthalene and phenyl carbons between δ 120–140 ppm .

  • Thermogravimetric Analysis (TGA): Decomposition onset above 300°C, reflecting thermal stability conferred by aromatic stacking .

Applications in Materials Science

The compound’s conjugated π-system and hydrogen-bonding capacity suggest utility in:

  • Organic Semiconductors: As electron-transport layers in OLEDs, leveraging naphthalene’s charge-transport properties .

  • Coordination Polymers: The hydroxyl and carbonyl groups can chelate metal ions, forming porous networks for gas storage .

  • Photoresponsive Materials: Photoinduced electron transfer between naphthalene and hydroxyphenyl moieties enables applications in sensors .

Challenges in Industrial Scalability

Key challenges mirror those in bis(hydroxyphenyl)methane production:

  • Byproduct Management: Oligomers require costly separation via vacuum distillation .

  • Color Stability: Phenolic oxidation leads to discoloration, necessitating inert atmosphere processing .

  • Catalyst Recovery: Phosphoric acid recycling remains energy-intensive, contributing to 30–40% of production costs .

Future Research Directions

  • Catalyst Optimization: Developing immobilized acid catalysts to improve recyclability.

  • Crystal Engineering: Tailoring supramolecular architectures via substituent modulation .

  • Computational Modeling: Density functional theory (DFT) studies to predict electronic properties and reaction pathways.

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